molecular formula C27H32N2O5 B11635243 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11635243
M. Wt: 464.6 g/mol
InChI Key: XQTOPYLBUPPRJC-WJTDDFOZSA-N
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Description

4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethoxy, methylbenzoyl, hydroxy, and morpholinyl groups through various substitution and addition reactions. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(piperidin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O5/c1-4-34-21-9-10-22(19(3)17-21)25(30)23-24(20-7-5-18(2)6-8-20)29(27(32)26(23)31)12-11-28-13-15-33-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23+

InChI Key

XQTOPYLBUPPRJC-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

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